N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for further biological studies.
Medicine: Due to its structural features, it is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar compounds to N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide include other pyrazole derivatives such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antibacterial and antifungal properties.
Hydrazine-coupled pyrazole derivatives: These compounds have shown potent antileishmanial and antimalarial activities.
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Used in organic synthesis and as an intermediate for the preparation of other pyrazole-based compounds.
This compound stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H26N4O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H26N4O3S/c1-14(13-23-16(3)11-15(2)21-23)12-20-27(25,26)18-8-6-17(7-9-18)22-10-4-5-19(22)24/h6-9,11,14,20H,4-5,10,12-13H2,1-3H3 |
InChI Key |
UCOCPQDZPRXMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C |
Origin of Product |
United States |
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